molecular formula C19H20N2O3 B2658002 (E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 1904605-79-3

(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2658002
CAS No.: 1904605-79-3
M. Wt: 324.38
InChI Key: MMAMOKUNVWLLFP-JXMROGBWSA-N
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Description

(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic chalcone derivative intended for research and development purposes. It is strictly for laboratory use and is not classified as a drug, food, or cosmetic. Chalcones and their derivatives are a prominent area of scientific investigation due to their versatile pharmacological profiles. Research on analogous compounds has demonstrated that chalcones can exhibit a range of biological activities, including anti-inflammatory, antibacterial, antiviral, and antitumor effects . These compounds have shown potential for combating pathogenic bacteria and fungi, including multidrug-resistant strains, and their antiviral activity may involve the selective targeting of various viral enzymes . The molecular scaffold of this compound, featuring a methoxyphenyl group and a complex pyrrolidine moiety, provides a foundation for exploring structure-activity relationships in medicinal chemistry. The crystal structures of closely related phenyl(pyrrolidin-1-yl)methanone derivatives have been extensively studied to understand their solid-state properties and molecular conformations, which can be critical for research into material sciences and drug design . The stability of such crystal structures is often reinforced by weak intermolecular interactions, such as C—H⋯O hydrogen bonds and C—H⋯π interactions, as observed in similar chalcone compounds . This product is offered 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-23-16-8-5-15(6-9-16)7-10-19(22)21-13-11-17(14-21)24-18-4-2-3-12-20-18/h2-10,12,17H,11,13-14H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAMOKUNVWLLFP-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Industrial Production Methods

In an industrial setting, the production of (E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of catalysts and automated systems can further streamline the production process, ensuring consistency and high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or diketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Epoxides, diketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

A. Methoxy-Substituted Chalcones

Compounds such as (E)-1-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (a15) and (E)-1-(4-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (a18) share the 4-methoxyphenyl core but vary in aryl ring substitution. Key differences include:

  • Melting Points : a15 (104.9–106.4°C) vs. a18 (94.4–96.5°C), indicating reduced crystallinity with bulkier substituents .
  • Mass Spectrometry : HRMS data for a15 (321.1083 [M+Na]) and a18 (351.1216 [M+Na]) reflect incremental mass increases due to additional methoxy groups .

B. Pyrrolidine-Containing Derivatives

  • This compound demonstrated efficacy as an EthR inhibitor, with hydrogenation yielding analogues like 1-(pyrrolidin-1-yl)-3-(tetrahydrofuran-3-yl)propan-1-one (31) .
  • (E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one (): The nitro group introduces strong electron-withdrawing effects, altering electronic descriptors (e.g., HOMO/LUMO energies) compared to methoxy-substituted analogues .

Electronic and Quantum Chemical Properties

provides quantum chemical descriptors for chalcones with varying substituents:

Compound HOMO (eV) LUMO (eV)
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one -8.723 -4.959
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one -8.171 -5.386

The target compound’s pyridinyloxy-pyrrolidine group likely lowers HOMO energy (increased stability) compared to hydroxylated derivatives, aligning with trends observed in methoxy-substituted chalcones .

Crystallographic and Spectroscopic Data

  • Crystal Packing : Chalcones with halogen substituents (e.g., (E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) form dense π-stacked arrays, whereas ethoxy analogues exhibit looser packing due to steric effects .
  • NMR Shifts: The ¹H-NMR of (E)-3-(4-methoxyphenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one () shows deshielded enone protons (δ 7.8–8.1 ppm), consistent with extended conjugation in the target compound .

Biological Activity

(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

Its structural components include:

  • A methoxyphenyl group,
  • A pyridin-2-yloxy moiety,
  • A pyrrolidin-1-yl substituent.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
PC3 (Prostate)15.0G2/M phase arrest
HeLa (Cervical)10.0Cell cycle inhibition

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production
In a controlled study, macrophages treated with the compound showed a reduction in TNF-alpha and IL-6 levels by approximately 40% compared to untreated controls.

Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Figure 1: Neuroprotective Mechanism

Neuroprotective Mechanism

The biological activities of (E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
  • Modulation of Signaling Pathways : It affects various signaling pathways, including NF-kB and MAPK pathways, leading to reduced inflammation and cell survival.
  • Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.

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